molecular formula C16H13FN2O3S2 B2440470 N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 941877-66-3

N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Cat. No.: B2440470
CAS No.: 941877-66-3
M. Wt: 364.41
InChI Key: ARORWQDRQOPRSK-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)sulfonyl)propanamide typically involves the reaction of benzo[d]thiazole derivatives with sulfonyl chlorides and amides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)sulfonyl)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for imaging biological molecules.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)sulfonyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate
  • 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
  • N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine

Uniqueness

N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is unique due to its specific structural features, such as the presence of both benzo[d]thiazole and sulfonyl groups, which contribute to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S2/c17-11-1-4-13(5-2-11)24(21,22)8-7-16(20)19-12-3-6-15-14(9-12)18-10-23-15/h1-6,9-10H,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARORWQDRQOPRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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